

# A Technical Guide to Bifunctional Cleavable Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Propargyl-PEG1-SS-PEG1-acid |           |
| Cat. No.:            | B610222                     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles, types, and applications of bifunctional cleavable linkers in bioconjugation. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how these critical components are engineered to create stable, targeted, and effective bioconjugates, such as antibody-drug conjugates (ADCs).

# Introduction: The Pivotal Role of Linkers in Bioconjugates

Bioconjugates, particularly antibody-drug conjugates (ADCs), represent a leading class of targeted therapeutics.[1] An ADC combines the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload, connected by a chemical linker.[1][2] This linker is a critical determinant of the ADC's overall success, influencing its stability, safety, and efficacy.[3][4]

Linkers can be broadly categorized as non-cleavable or cleavable.[1][5][6] Non-cleavable linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody.[6] In contrast, cleavable linkers are designed with a specific chemical trigger that allows for the controlled release of the payload upon encountering a specific condition within the target cell or its microenvironment.[5][7][8] The vast majority of ADCs in clinical development utilize cleavable linkers to ensure a specific release mechanism at the target site.[1][4]



An ideal cleavable linker should possess two key characteristics:

- High Stability in Circulation: The linker must be robust enough to remain intact in the bloodstream (at physiological pH of ~7.4) to prevent premature payload release, which could cause systemic toxicity.[2][4][7][9]
- Efficient Cleavage at the Target Site: Upon reaching the target, the linker must be rapidly and efficiently cleaved to release the cytotoxic agent in its fully active form.[4][7]

This guide will delve into the primary classes of cleavable linkers, their mechanisms of action, quantitative performance data, and the experimental protocols used for their characterization.





Fig 1. General mechanism of action for an ADC with a cleavable linker.

# **Major Classes of Cleavable Linkers**

Cleavable linkers are primarily categorized based on their cleavage mechanism: chemical or enzymatic.[8][10]

# **Chemically Cleavable Linkers**

These linkers exploit the unique chemical environments within a cell, such as low pH or high reducing potential, which differ significantly from the conditions in blood plasma.[10][11][12]

a) pH-Sensitive (Acid-Labile) Linkers

Acid-labile linkers are designed to be stable at the neutral pH of blood but hydrolyze rapidly in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[1][13][14][15]

- Hydrazones: This is the most common class of pH-sensitive linkers.[5][6][11] They are formed between a ketone and a hydrazine and undergo hydrolysis under acidic conditions to release the payload.[13] The first-generation ADC, gemtuzumab ozogamicin (Mylotarg®), utilized a hydrazone linker.[6][9][12] However, a drawback is their potential for slow hydrolysis even at neutral pH, which can lead to off-target toxicity.[5][6]
- Acetals and Ketals: These are also classic pH-sensitive groups that hydrolyze quickly in acidic conditions to release payloads containing alcohol functionalities.[14] Their release kinetics can be tuned through chemical modification.[14]





Fig 2. Cleavage pathway for a pH-sensitive hydrazone linker.

#### b) Redox-Sensitive (Disulfide) Linkers

Disulfide linkers contain an S-S bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the highly reducing intracellular environment.[2][16] This reduction is primarily mediated by the high concentration of glutathione (GSH) in the cytoplasm (1-10 mM).[17]

The release kinetics of disulfide linkers can be fine-tuned by introducing steric hindrance around the disulfide bond (e.g., adding methyl groups), which increases plasma stability.[5][17] Maytansinoid-based ADCs in clinical trials frequently use disulfide linkers.[17][18]





Fig 3. Cleavage pathway for a redox-sensitive disulfide linker.

## **Enzymatically Cleavable Linkers**

This class of linkers is designed to be substrates for specific enzymes that are highly active inside lysosomes or within the tumor microenvironment.[7][19] They generally offer superior plasma stability compared to chemically labile linkers.[19][20]

#### a) Protease-Sensitive (Peptide) Linkers

These are the most successful and widely used enzyme-cleavable linkers.[6] They typically consist of a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), which is selectively cleaved by lysosomal proteases like Cathepsin B.[6][19][21] Cathepsin B is often overexpressed in tumor cells.

To ensure the complete release of an unmodified payload, these peptide linkers are often used in conjunction with a self-immolative spacer, most commonly p-aminobenzyl carbamate (PABC).[7][19][20] After the peptide is cleaved by the enzyme, the PABC spacer spontaneously



degrades, releasing the free drug.[20] The ADC brentuximab vedotin (Adcetris®) uses a Val-Cit-PABC linker.[1][21]

#### b) β-Glucuronide Linkers

These linkers are cleaved by  $\beta$ -glucuronidase, a lysosomal enzyme that is also found at high concentrations in the microenvironment of some solid tumors.[6][10] A key advantage of  $\beta$ -glucuronide linkers is their high hydrophilicity, which can help prevent the aggregation issues often associated with hydrophobic ADCs.[10] Similar to peptide linkers, they are also typically paired with a PABC self-immolative spacer.[20]



Click to download full resolution via product page

Fig 4. Pathway for an enzyme-cleavable Val-Cit-PABC linker.

### **Photocleavable Linkers**

Photocleavable linkers (PCLs) are cleaved upon exposure to light of a specific wavelength, typically in the UV or near-UV range.[22][23] This allows for precise spatial and temporal control over payload release. While highly valuable for in vitro research, their application in deep-tissue therapy is limited by the poor penetration of light.[24] Common photocleavable moieties include o-nitrobenzyl (ONB) and coumarin derivatives.[24]

# **Quantitative Data on Linker Performance**

The selection of a linker is a critical decision in ADC design, driven by quantitative data on stability and cleavage efficiency. The following tables summarize key performance metrics for different linker types.

Table 1: Stability of Common Cleavable Linkers in Plasma



| Linker Type   | Specific<br>Example      | Plasma Source              | Half-life (t½)            | Citation(s) |
|---------------|--------------------------|----------------------------|---------------------------|-------------|
| Hydrazone     | Gemtuzumab<br>ozogamicin | Human                      | ~183 hours (at<br>pH 7.4) | [12]        |
| Dipeptide     | Val-Cit-PABC-<br>MMAE    | Human                      | ~230 days                 | [1]         |
| Dipeptide     | Phe-Lys-PABC-<br>MMAE    | Human                      | ~30 days                  | [1]         |
| Dipeptide     | Val-Cit-PABC-<br>MMAE    | Mouse                      | ~80 hours                 | [1]         |
| Dipeptide     | Phe-Lys-PABC-<br>MMAE    | Mouse                      | ~12.5 hours               | [1]         |
| β-eliminative | 4-aminophenyl sulfone    | In vitro (pH 7.4,<br>37°C) | ~14 hours                 | [25]        |
| β-eliminative | 4-chlorophenyl sulfone   | In vitro (pH 7.4,<br>37°C) | ~2 weeks                  | [25]        |

Table 2: Cleavage Conditions and Triggers for Linker Classes



| Linker Class   | Cleavage<br>Trigger   | Specific Condition / Enzyme     | Cellular<br>Location                        | Citation(s)  |
|----------------|-----------------------|---------------------------------|---------------------------------------------|--------------|
| Hydrazone      | Acidic pH             | рН 4.5 - 5.0                    | Endosome /<br>Lysosome                      | [13][14][15] |
| Disulfide      | Reduction             | High Glutathione<br>(GSH) conc. | Cytoplasm                                   | [5][17]      |
| Dipeptide      | Proteolytic<br>Enzyme | Cathepsin B                     | Lysosome                                    | [6][19][21]  |
| β-Glucuronide  | Glycosidic<br>Enzyme  | β-Glucuronidase                 | Lysosome /<br>Tumor<br>Microenvironmen<br>t | [6][10][20]  |
| Photocleavable | Light                 | UV Light (e.g.,<br>300-365 nm)  | N/A (External<br>Application)               | [22][24]     |

# **Key Experimental Protocols**

Characterizing a bioconjugate and its linker is essential for development. This section provides an overview of critical methodologies.

# Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to one antibody.[26] HIC is a standard, non-denaturing method used to separate ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker.[26][27]

Objective: To determine the drug load distribution and calculate the average DAR of a cysteine-linked ADC.



#### Materials:

- Biocompatible HPLC or UHPLC system with a UV detector.
- HIC column (e.g., TSKgel Butyl-NPR).
- Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
- Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
- ADC sample.

#### Methodology:

- Sample Preparation: Dilute the ADC sample to a final concentration of ~1 mg/mL using Mobile Phase A.
- System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes at a defined flow rate.
- Injection: Inject 5-10 μL of the prepared ADC sample.
- Chromatographic Separation: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set time (e.g., 30 minutes) to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
- Detection: Monitor the absorbance at 280 nm.
- Data Analysis:
  - Integrate the peak area for each species (e.g., DAR0, DAR2, DAR4, etc.).
  - Calculate the weighted average DAR using the following formula: DAR =  $\Sigma$  (Peak Area % for each species × DAR value of that species) / 100.[28]





#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. adc.bocsci.com [adc.bocsci.com]
- 3. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 4. adcreview.com [adcreview.com]



- 5. njbio.com [njbio.com]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. symeres.com [symeres.com]
- 8. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavable Linker Annotation Creative Biolabs [creative-biolabs.com]
- 11. adc.bocsci.com [adc.bocsci.com]
- 12. adc.bocsci.com [adc.bocsci.com]
- 13. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 14. adc.bocsci.com [adc.bocsci.com]
- 15. pH-Sensitive Linker Synthesis Service Creative Biolabs [creative-biolabs.com]
- 16. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 17. ADC linkers: Definition and examples ProteoGenix [proteogenix.science]
- 18. Disulfide Linkers Creative Biolabs [creativebiolabs.net]
- 19. adc.bocsci.com [adc.bocsci.com]
- 20. Enzymatically Cleavable Linkers Creative Biolabs [creativebiolabs.net]
- 21. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 22. Photocleavable PC linker [biosyn.com]
- 23. Cleavable Linkers for Oligonucleotide Conjugation Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 24. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy | MDPI [mdpi.com]
- 25. pnas.org [pnas.org]
- 26. benchchem.com [benchchem.com]
- 27. pharmiweb.com [pharmiweb.com]



- 28. Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates [bocsci.com]
- To cite this document: BenchChem. [A Technical Guide to Bifunctional Cleavable Linkers for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610222#bifunctional-cleavable-linkers-for-bioconjugation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com